molecular formula C42H72O13 B1367299 20(S)-Ginsenoside Rg2

20(S)-Ginsenoside Rg2

货号: B1367299
分子量: 785 g/mol
InChI 键: AGBCLJAHARWNLA-GGBIZLPOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

20(S)-Ginsenoside Rg2 is a natural product found in Panax ginseng with data available.

科学研究应用

Neuroprotective Effects

Mechanisms of Action
20(S)-Ginsenoside Rg2 exhibits significant neuroprotective properties, particularly against glutamate-induced neurotoxicity. Research indicates that it can inhibit the release of glutamic acid, which is critical in preventing neuronal damage. In studies involving PC12 cells, Rg2 administration resulted in reduced levels of malondialdehyde and nitric oxide, both markers of oxidative stress, while enhancing cell viability and reducing apoptosis by modulating caspase-3 and calpain II expression levels .

Ischemia-Reperfusion Injury
In models of ischemia-reperfusion injury, Rg2 has shown efficacy in mitigating neuronal damage. It decreases the expression of amyloid precursor protein and amyloid β-protein (Aβ1-40), which are associated with neurodegenerative diseases like Alzheimer's. The compound also upregulates heat shock protein 70 (HSP70), contributing to cellular protection during stress conditions .

Cognitive Function and Memory Enhancement

Vascular Dementia
Studies have demonstrated that this compound can improve cognitive function in models of vascular dementia by enhancing the excitability of the cerebral cortex and regulating neurotransmitter levels. It has been shown to increase monoamine transmitters' content, thereby improving learning and memory abilities in experimental rat models .

Mechanistic Insights
The mechanism underlying these cognitive benefits may involve the regulation of glutamate receptor subunit gene expressions and apoptosis-related proteins such as Bcl-2 and Bax. Enhanced Bcl-2 expression coupled with decreased Bax levels suggests an anti-apoptotic effect that could be leveraged for therapeutic strategies against cognitive decline .

Anti-Inflammatory Properties

This compound also demonstrates significant anti-inflammatory effects. It has been observed to inhibit pro-inflammatory cytokines and pathways involved in inflammation, making it a candidate for treating conditions characterized by chronic inflammation . The compound's ability to modulate inflammatory responses could be beneficial in various clinical settings, including neuroinflammatory diseases.

Mood Regulation and Antidepressant Effects

Chronic Pain and Depression
Research indicates that this compound can alleviate symptoms associated with chronic pain and depression-like behaviors in animal models. In studies involving chronic constriction injury models, Rg2 administration improved pain thresholds and reduced anxiety-like behaviors .

Mechanistic Pathways
The antidepressant effects are believed to be mediated through the brain-derived neurotrophic factor signaling pathway in the hippocampus. This pathway is crucial for neuronal survival and synaptic plasticity, suggesting that Rg2 may enhance mood regulation by promoting neuroplasticity .

Pharmacokinetics and Safety Profile

Research has established methods for analyzing the pharmacokinetics of this compound, demonstrating its stability and bioavailability after administration. A high-performance liquid chromatography method has been developed to separate its enantiomers effectively, providing insights into its pharmacological profiles .

Summary Table of Applications

Application AreaMechanism/EffectReferences
NeuroprotectionInhibits glutamate release; reduces oxidative stress
Cognitive EnhancementImproves neurotransmitter levels; enhances learning/memory
Anti-inflammatoryModulates cytokine production; reduces inflammation
Mood RegulationEnhances BDNF signaling; alleviates depression-like behavior

常见问题

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 20(S)-Ginsenoside Rg2 in experimental samples?

High-performance liquid chromatography (HPLC) with UV detection at 203 nm using an acetonitrile-water gradient is a standard method for quantification . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical for structural confirmation, particularly to distinguish stereoisomers like 20(S)- vs. 20(R)-forms . For reproducibility, ensure calibration with reference standards of ≥98% purity, validated via triplicate runs.

Q. What are the primary pharmacological mechanisms of this compound in preclinical models?

this compound exerts cardioprotective effects via SIRT1 activation, reducing oxidative stress (e.g., lowering malondialdehyde, MDA) and inflammation (e.g., suppressing IL-1β, TNF-α). It enhances antioxidant enzymes (SOD, CAT, GSH-PX) and inhibits apoptosis by modulating Bcl-2/Bax ratios and caspase-3/9 activation . For mechanistic validation, combine knockout/knockdown models (e.g., SIRT1 inhibitors like EX527) with dose-response studies (e.g., 10–20 mg/kg in rodents) .

Advanced Research Questions

Q. How should researchers design in vivo experiments to evaluate this compound’s efficacy in ischemia-reperfusion injury?

  • Model Selection : Use rodent myocardial ischemia/reperfusion (MI/R) models with 30 min ischemia followed by 72 h reperfusion.
  • Dosage : Administer this compound (e.g., 20 mg/kg, intragastric) pre- or post-ischemia, with controls (e.g., vehicle or SIRT1 inhibitor EX527) .
  • Endpoints : Measure cardiac function (LVEF, LVFS via echocardiography), infarct size (TTC staining), and biomarkers (CK-MB, LDH). Include oxidative stress (SOD, MDA) and inflammatory markers (IL-6, TNF-α) .

Q. How can contradictory data on this compound’s signaling pathways be resolved?

If conflicting results arise (e.g., SIRT1-dependent vs. independent effects), employ:

  • Pharmacological Antagonists : Co-administer EX527 (5 mg/kg) to isolate SIRT1-mediated pathways .
  • Multi-Omics Approaches : Transcriptomics/proteomics to identify alternative pathways (e.g., Nrf2 or NF-κB crosstalk).
  • Dose-Response Curves : Test subtherapeutic to supratherapeutic doses to identify off-target effects .

Q. What strategies are effective for studying synergistic interactions between this compound and other cardioprotective agents?

  • Combination Therapy : Pair with antioxidants (e.g., resveratrol) or anti-inflammatory drugs (e.g., statins).
  • Experimental Design : Use factorial ANOVA to assess additive/synergistic effects. Monitor combinatorial toxicity via ALT/AST levels .
  • Mechanistic Overlap : Validate shared pathways (e.g., SIRT1 activation) via co-inhibition studies .

Q. How should researchers evaluate apoptosis modulation by this compound in cell culture models?

  • Assays : Use TUNEL staining for DNA fragmentation and flow cytometry (Annexin V/PI) for early/late apoptosis.
  • Molecular Targets : Quantify Bcl-2 (anti-apoptotic) and Bax (pro-apoptotic) via Western blot. Normalize to housekeeping genes (e.g., GAPDH) .
  • Controls : Include H₂O₂-induced oxidative stress models and caspase inhibitors (e.g., Z-VAD-FMK) .

Q. What quality control measures are critical for this compound in long-term studies?

  • Storage : Store at -20°C in airtight, light-protected containers to prevent degradation .
  • Purity Checks : Reassess via HPLC every 6 months; discard if purity drops below 95%.
  • Solubility : Use polar solvents (methanol/water) and avoid ether/benzene to maintain stability .

Methodological & Translational Questions

Q. How can researchers confirm the specificity of this compound for SIRT1 in mechanistic studies?

  • Inhibition Assays : Use EX527 (SIRT1 inhibitor) to block effects. Compare outcomes in SIRT1-knockout vs. wild-type models .
  • Biochemical Assays : Measure SIRT1 deacetylase activity (e.g., fluorometric kits) in treated vs. untreated samples .

Q. What methodologies are recommended for analyzing cytokine profiles in this compound-treated inflammatory models?

  • Quantitative PCR : Assess mRNA levels of IL-1β, IL-6, and TNF-α with normalization to β-actin .
  • ELISA : Quantify protein levels in serum/tissue homogenates. Include technical replicates to minimize plate variability .

Q. How can translational challenges in applying this compound to clinical trials be addressed?

  • Pharmacokinetics : Conduct ADME studies to optimize bioavailability (e.g., nanoformulations for poor solubility).
  • Toxicity Screening : Perform GLP-compliant acute/chronic toxicity tests in multiple species .
  • Biomarker Validation : Identify surrogate endpoints (e.g., plasma SIRT1 levels) for early efficacy signals .

属性

分子式

C42H72O13

分子量

785 g/mol

IUPAC 名称

(2R,3R,4R,5R,6S)-2-[(2R,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21-,22-,23+,24-,25+,26+,27-,28-,29-,30+,31+,32-,33+,34+,35-,36+,37+,39+,40+,41+,42-/m0/s1

InChI 键

AGBCLJAHARWNLA-GGBIZLPOSA-N

手性 SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3C[C@@]4([C@H](C[C@H]([C@H]5[C@]4(CC[C@@H]5[C@](C)(CCC=C(C)C)O)C)O)[C@@]6([C@@H]3C([C@H](CC6)O)(C)C)C)C)CO)O)O)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。